![molecular formula C21H17N3O2 B15248580 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione CAS No. 669698-89-9](/img/structure/B15248580.png)
1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can be further utilized in dye synthesis and medicinal chemistry .
科学的研究の応用
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The mechanism by which 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also targets specific enzymes involved in oxidative stress pathways, thereby exerting its anticancer effects .
類似化合物との比較
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione stands out due to its unique combination of amino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
特性
CAS番号 |
669698-89-9 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
1-amino-4-[(4-methylphenyl)diazenyl]anthracene-9,10-diol |
InChI |
InChI=1S/C21H17N3O2/c1-12-6-8-13(9-7-12)23-24-17-11-10-16(22)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11,25-26H,22H2,1H3 |
InChIキー |
QTOUNTFWQDZYJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


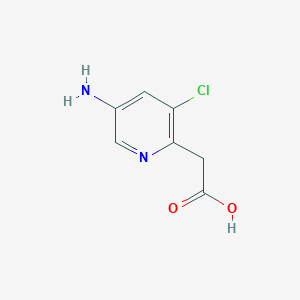
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
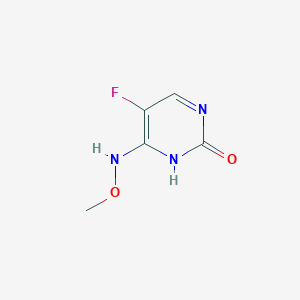

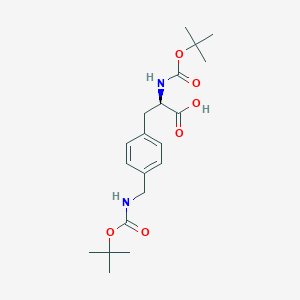


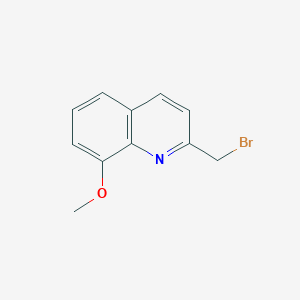
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
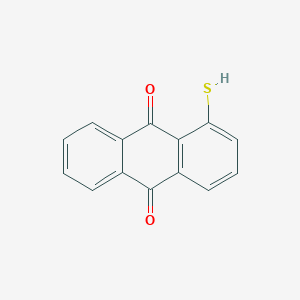

![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
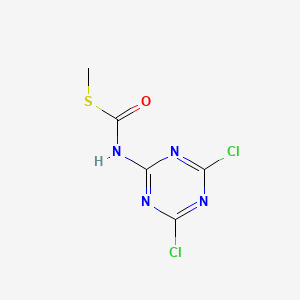
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
